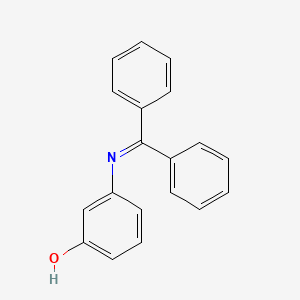

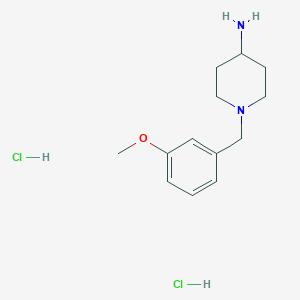

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and is often referred to as 4-MeO-BP. This compound has been found to exhibit a range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. In

Scientific Research Applications

Synthesis and Structural Analysis

- The derivatives of 1-(3-Methoxybenzyl)piperidin-4-amine, including sila-analogues, have been synthesized and analyzed for structural properties and affinity for central nervous system receptors (Tacke et al., 2003).

- Studies on aminolysis of 3-methoxyphenyl compounds with alicyclic amines, such as piperidine, provide insights into reaction kinetics and mechanisms (Castro et al., 2001).

Pharmaceutical Applications

- Research on the preparation of N-Acetylglucosaminidase inhibitors involves 4-methoxybenzyl derivatives and showcases applications in drug development (Schumacher-Wandersleb et al., 1994).

- The study of 4-methoxybenzylideneiminium salts with amines, such as piperidine, contributes to understanding the synthesis of pharmacologically active compounds (Blokhin et al., 1990).

Analytical Chemistry and Ligand Synthesis

- Hexadentate N3O3 amine phenol ligands, including those with 4-methoxybenzyl components, have been synthesized for studying Group 13 metal ions (Liu et al., 1993).

- Synthesis of substituted piperidines using 4-methoxybenzyl ethers has been explored for conformational analysis and potential applications in organic chemistry (Kim et al., 2007).

Transition Metal Chemistry

- Investigations into the nucleophilic substitution of aryl(thiomethyl)carbene complexes by amines, including piperidine, offer insights into transition metal chemistry and potential catalytic applications (Bernasconi and Bhattacharya, 2003).

properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15;;/h2-4,9,12H,5-8,10,14H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZBRMGOZIVRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCC(CC2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)

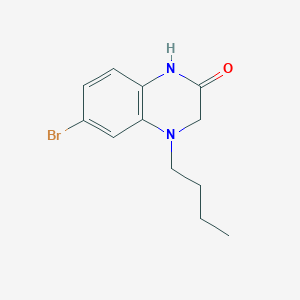

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1370305.png)

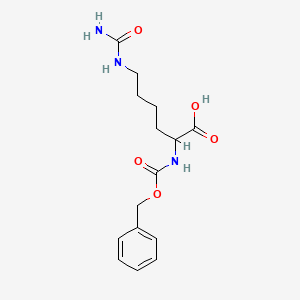

![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)